molecular formula C25H26N2O5S B3674882 ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3674882
M. Wt: 466.6 g/mol
InChI Key: GLBXFUFGJHMTFM-UHFFFAOYSA-N
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Description

The compound “ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate” is a complex organic molecule. It contains an ethyl benzoate backbone, which is modified with a glycylamino group that is further substituted with a 2,4-dimethylphenyl group and a phenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups means that it could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings and polar functional groups would likely make it relatively non-volatile and could influence its solubility in different solvents .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound would depend on its intended use and observed properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry, among others .

Properties

IUPAC Name

ethyl 2-[[2-[N-(benzenesulfonyl)-2,4-dimethylanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-4-32-25(29)21-12-8-9-13-22(21)26-24(28)17-27(23-15-14-18(2)16-19(23)3)33(30,31)20-10-6-5-7-11-20/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXFUFGJHMTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=C(C=C(C=C2)C)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate
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ethyl 2-{[N-(2,4-dimethylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

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